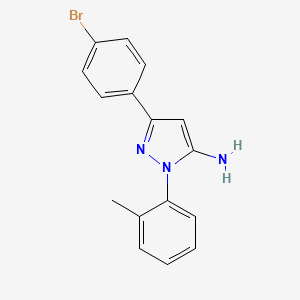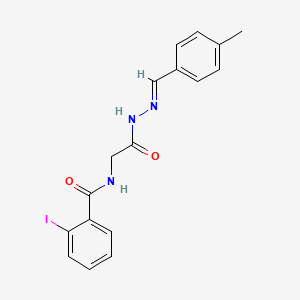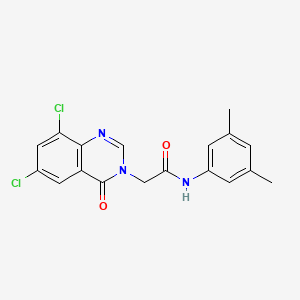![molecular formula C27H27N3O2S2 B12018092 (5Z)-3-Allyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12018092.png)
(5Z)-3-Allyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-Allyl-5-{[3-(4-isobutoxy-3-methylphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-2-thioxo-1,3-thiazolidin-4-one est un composé organique complexe avec une structure unique qui comprend un cycle de thiazolidinone, un groupement pyrazole et divers substituants
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5Z)-3-Allyl-5-{[3-(4-isobutoxy-3-methylphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-2-thioxo-1,3-thiazolidin-4-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste en la condensation d'un dérivé de thiazolidinone avec un aldéhyde pyrazole en milieu basique. La réaction est généralement réalisée dans un solvant tel que l'éthanol ou le méthanol, avec une base comme l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la réaction de condensation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et d'équipements de synthèse automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
(5Z)-3-Allyl-5-{[3-(4-isobutoxy-3-methylphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-2-thioxo-1,3-thiazolidin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour réduire des groupes fonctionnels spécifiques au sein de la molécule.
Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau du cycle de thiazolidinone ou du groupement pyrazole, en utilisant des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle.
Réactifs et conditions courantes
Oxydation : Peroxyde d'hydrogène, permanganate de potassium, acide acétique.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium, éthanol.
Substitution : Halogénures d'alkyle, chlorures d'acyle, diméthylformamide (DMF).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
Chimie
En chimie, (5Z)-3-Allyl-5-{[3-(4-isobutoxy-3-methylphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-2-thioxo-1,3-thiazolidin-4-one est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie et médecine
En biologie et en médecine, ce composé a montré un potentiel en tant que pharmacophore pour le développement de nouveaux médicaments. Sa capacité à interagir avec des cibles biologiques spécifiques en fait un candidat pour le traitement de diverses maladies, notamment le cancer et les affections inflammatoires .
Industrie
Dans le secteur industriel, (5Z)-3-Allyl-5-{[3-(4-isobutoxy-3-methylphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-2-thioxo-1,3-thiazolidin-4-one peut être utilisé dans le développement de nouveaux matériaux aux propriétés uniques. Son incorporation dans des polymères ou d'autres matériaux peut améliorer leurs performances et leur fonctionnalité .
Mécanisme d'action
Le mécanisme d'action de (5Z)-3-Allyl-5-{[3-(4-isobutoxy-3-methylphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-2-thioxo-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques .
Mécanisme D'action
The mechanism of action of (5Z)-3-Allyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Composés similaires
Thiazolidinones : Composés présentant une structure cyclique de thiazolidinone, connus pour leurs activités biologiques diverses.
Pyrazoles : Composés contenant un cycle pyrazole, souvent utilisés en chimie médicinale pour leurs propriétés pharmacologiques.
Unicité
Ce qui distingue (5Z)-3-Allyl-5-{[3-(4-isobutoxy-3-methylphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-2-thioxo-1,3-thiazolidin-4-one, c'est sa combinaison unique de caractéristiques structurelles, qui permet une large gamme de modifications chimiques et d'applications. Sa capacité à subir diverses réactions chimiques et à interagir avec des cibles biologiques en fait un composé polyvalent dans les contextes de recherche et industriels .
Propriétés
Formule moléculaire |
C27H27N3O2S2 |
|---|---|
Poids moléculaire |
489.7 g/mol |
Nom IUPAC |
(5Z)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H27N3O2S2/c1-5-13-29-26(31)24(34-27(29)33)15-21-16-30(22-9-7-6-8-10-22)28-25(21)20-11-12-23(19(4)14-20)32-17-18(2)3/h5-12,14-16,18H,1,13,17H2,2-4H3/b24-15- |
Clé InChI |
WFRXYQBHAGGVAZ-IWIPYMOSSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)OCC(C)C |
SMILES canonique |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(3,4-Dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018025.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12018034.png)
![N-[4-(dimethylamino)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12018051.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12018052.png)
![N-(2-chlorophenyl)-2-[(3Z)-3-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B12018060.png)

![6-(4-Bromophenyl)-2-chloro-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B12018071.png)
![N-(2-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12018076.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018080.png)



